molecular formula C20H25N5O2 B057250 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B057250
M. Wt: 367.4 g/mol
InChI Key: VNOFYGGJZCEPAH-UHFFFAOYSA-N
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Description

CAY10591 is a quinoxaline derivative.

Scientific Research Applications

  • Polymorphic Modifications in Similar Compounds :

    • Research on a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has shown strong diuretic properties, suggesting potential as a new hypertension remedy. This study also discovered two polymorphic modifications of the compound, highlighting differences in crystal packing and organizational levels in these forms (Shishkina et al., 2018).
  • Synthesis of Analogous Compounds :

    • The first synthesis of 3-amino-2-carboxamide pyrrolo[2,3-b]quinolines and fused-ring pyrrolopyridines has been reported. This synthesis is significant for producing nitrogen analogues of thienopyridines, which are known for their potent bioactivities but poor aqueous solubility (Pilkington et al., 2016).
  • Development of Inhibitors :

    • A study on 3-quinoline carboxamides discovered and optimized these compounds as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This development is crucial for potential therapeutic applications, especially in targeting specific molecular pathways (Degorce et al., 2016).
  • Antimalarial Activity :

    • Novel series of ferrocenic pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for their in vitro antimalarial activity. This represents an important step in the search for new antimalarial compounds (Guillon et al., 2008).
  • Synthesis and Reactions for Antimicrobial Activity :

    • The synthesis and reactions of novel thieno[2,3-b]quinoxalines, exploring their potential as antimicrobial agents. This research highlights the versatile nature of these compounds in developing new antimicrobial solutions (El-Shareif et al., 2003).
  • Synthesis and Cytotoxicity Studies :

    • A study on the synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives and their cytotoxicity against various cell lines. This research contributes to the understanding of the anticancer potential of these compounds (Hung et al., 2014).

Mechanism of Action

Target of Action

The primary target of SIRT1 Activator 3, also known as CAY10591 or 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, is Sirtuin 1 (SIRT1) . SIRT1 is a class III histone deacetylase, whose enzymatic activity is dependent on NAD+ as a cofactor . It modulates numerous activities by controlling gene expression, DNA repair, metabolism, oxidative stress response, mitochondrial function, and biogenesis .

Mode of Action

SIRT1 Activator 3 interacts with SIRT1 and increases its level and activity in a dose- and time-dependent manner . This interaction leads to the deacetylation of key proteins such as tumor protein p53 (p53), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Forkhead Box O (FOXO), nuclear receptor corepressor (NCoR), and E1A binding protein p300 .

Biochemical Pathways

The activation of SIRT1 by SIRT1 Activator 3 affects several biochemical pathways. It regulates essential metabolic pathways and is implicated in cellular response to caloric restriction and lifespan extension . It also controls inflammation by controlling certain transcription factors, such as NF-κB, phosphatase and tensin homologue (PTEN), PDK1, and AKT, which play a crucial role in developing acute and chronic inflammation .

Pharmacokinetics

For a similar sirt1 activator, srt2104, it was found that the drug reached peak concentrations within 2–4 h and exhibited a half-life of approximately 15–20 h . The mean bioavailability was circa 14% and the mean clearance was circa 400 ml min (-1) . These properties might give us a hint about the ADME properties of SIRT1 Activator 3, but specific studies are needed to confirm this.

Result of Action

The activation of SIRT1 by SIRT1 Activator 3 leads to several molecular and cellular effects. It decreases cell growth and induces cell-cycle repressor p21 levels . It also suppresses TNF-α in a dose-dependent manner . Moreover, it decreases the expression of several invasion/migration promoter genes and induces repressor genes .

Future Directions

The synthesized compounds could be used in future research for the development of new antibiotics . Some of the synthesized compounds showed the same values compared to tetracycline in terms of minimum inhibition concentration and minimum bactericidal concentration determinations against Micrococcus luteus and Pseudomonas aeruginosa .

Biochemical Analysis

Cellular Effects

SIRT1 Activator 3 suppresses TNF-α in a dose-dependent manner . This indicates that it has significant effects on cellular processes, particularly those involving inflammation and immune response.

Temporal Effects in Laboratory Settings

The effects of SIRT1 Activator 3 over time in laboratory settings are yet to be fully explored. Its ability to suppress TNF-α in a dose-dependent manner suggests that it may have long-term effects on cellular function .

properties

IUPAC Name

2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-27-12-6-11-25-18(21)16(20(26)22-13-7-2-3-8-13)17-19(25)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13H,2-3,6-8,11-12,21H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOFYGGJZCEPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Reactant of Route 2
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Reactant of Route 3
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Reactant of Route 4
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Reactant of Route 5
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Reactant of Route 6
2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Q & A

Q1: How does CAY10591 interact with its target, SIRT1, and what are the downstream effects?

A1: CAY10591 is a synthetic small molecule that directly activates SIRT1, a NAD+-dependent deacetylase []. While the precise mechanism remains under investigation, studies suggest CAY10591 might enhance SIRT1 activity by increasing its binding affinity for substrates or by allosteric modulation [, ]. This activation leads to deacetylation of various SIRT1 target proteins, including transcription factors and enzymes, ultimately influencing diverse cellular processes such as cell growth, apoptosis, inflammation, and metabolism [, , , , ].

Q2: What is the role of CAY10591 in influencing cell growth and apoptosis in cancer cells?

A2: Research indicates that CAY10591 can exert anti-cancer effects in certain cancer cell lines. For instance, in multiple myeloma cells, CAY10591 induced significant apoptosis in a dose-dependent manner []. Similarly, in gingival epithelial carcinoma cells, CAY10591 suppressed cell growth and increased the levels of the cell-cycle repressor p21 [, ]. The observed anti-cancer effects are thought to be mediated by SIRT1 activation and subsequent modulation of downstream signaling pathways, such as those involving AKT, mTOR, and Src [, ].

Q3: How does CAY10591 impact inflammatory pathways, particularly in the context of inflammatory bowel disease (IBD)?

A3: Studies suggest a potential role of CAY10591 in modulating inflammatory pathways relevant to IBD. IBD is characterized by defective SIRT1 expression and increased levels of Smad7, an inhibitor of the anti-inflammatory cytokine transforming growth factor-β1 [, ]. Interestingly, activating SIRT1 with CAY10591 in IBD lamina propria mononuclear cells reduced Smad7 acetylation, leading to its degradation and suggesting a potential anti-inflammatory effect [].

Q4: Are there any studies investigating the use of CAY10591 in models of liver injury?

A4: Yes, CAY10591 has shown promising results in preclinical models of liver injury. For instance, in a rat model of acetaminophen-induced hepatotoxicity, both CAY10591 and resveratrol, another SIRT1 activator, attenuated liver damage and enhanced SIRT1 activity []. Similarly, in primary rat hepatocytes exposed to a toxic dose of paracetamol, CAY10591 mitigated the deleterious effects of paracetamol and reversed the decrease in SIRT1 activity []. These findings suggest a potential protective role of CAY10591 in liver injury, possibly mediated by SIRT1 activation.

Q5: What analytical techniques are commonly employed to detect and quantify CAY10591?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is frequently used to detect and quantify CAY10591, particularly in biological matrices like plasma []. This method offers high sensitivity and selectivity, crucial for accurately measuring drug concentrations in complex biological samples. Researchers have developed and validated LC/MS/MS methods for CAY10591, establishing its suitability for doping control programs and pharmacokinetic studies [].

Q6: What are the known structural characteristics of CAY10591?

A6: CAY10591 (2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide) is a small molecule with a molecular weight of 380.48 g/mol []. While detailed spectroscopic data might be proprietary information, fragmentation studies using mass spectrometry have provided insights into its structure and helped identify characteristic product ions for analytical purposes [].

Q7: Has the structure-activity relationship (SAR) of CAY10591 been investigated, and are there any known analogs?

A7: While detailed SAR studies focusing specifically on CAY10591 might be limited in the public domain, researchers have explored the SAR of other SIRT1 activators, like SRT1720, which share structural similarities with CAY10591 []. These studies often involve modifying the core structure of the activator and evaluating the impact of these changes on SIRT1 activation, potency, and selectivity. Such investigations are crucial for developing more potent and specific SIRT1 modulators for therapeutic applications.

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